BenchChemオンラインストアへようこそ!

Tapinarof

Psoriasis Topical Therapy Physician Global Assessment

Tapinarof (Benvitimod, VTAMA®) is a first-in-class, non-steroidal, topical aryl hydrocarbon receptor (AhR) agonist approved by the FDA for plaque psoriasis in adults and, as of December 2024, for atopic dermatitis in patients aged 2 years and older. As a synthetic stilbenoid (3,5-Dihydroxy-4-isopropylstilbene), it directly binds and activates AhR, a ligand-dependent transcription factor central to skin barrier homeostasis and immune regulation.

Molecular Formula C17H18O2
Molecular Weight 254.32 g/mol
CAS No. 79338-84-4
Cat. No. B1666157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTapinarof
CAS79338-84-4
Synonyms2-isopropyl-5-(2-phenylethenyl)benzene-1,3-diol
3,5-DH4IS
3,5-dihydroxy-4-isopropylstilbene
5-(2-phenylethenyl)-2-isopropyl-1,3-benzenediol
benvitimod
GSK2894512
tapinarof
WBI-1001
Molecular FormulaC17H18O2
Molecular Weight254.32 g/mol
Structural Identifiers
SMILESCC(C)C1=C(C=C(C=C1O)C=CC2=CC=CC=C2)O
InChIInChI=1S/C17H18O2/c1-12(2)17-15(18)10-14(11-16(17)19)9-8-13-6-4-3-5-7-13/h3-12,18-19H,1-2H3/b9-8+
InChIKeyZISJNXNHJRQYJO-CMDGGOBGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Tapinarof (CAS 79338-84-4) Procurement Guide: First-in-Class Topical AhR Agonist for Psoriasis and Atopic Dermatitis


Tapinarof (Benvitimod, VTAMA®) is a first-in-class, non-steroidal, topical aryl hydrocarbon receptor (AhR) agonist approved by the FDA for plaque psoriasis in adults and, as of December 2024, for atopic dermatitis in patients aged 2 years and older [1]. As a synthetic stilbenoid (3,5-Dihydroxy-4-isopropylstilbene), it directly binds and activates AhR, a ligand-dependent transcription factor central to skin barrier homeostasis and immune regulation [2]. This mechanism differentiates it from corticosteroids, vitamin D analogs, calcineurin inhibitors, and phosphodiesterase-4 (PDE4) inhibitors, positioning tapinarof as a unique procurement option for dermatology formularies seeking non-steroidal alternatives with a remittive effect.

Why Tapinarof Cannot Be Substituted by Other AhR Agonists or Topical Anti-Inflammatories


Despite sharing a nominal AhR-agonist classification, tapinarof exhibits unique pharmacological properties—sub-nanomolar potency, a distinct biphasic effect on keratinocyte differentiation proteins, and a well-characterized remittive effect—that are not replicated by other AhR ligands like coal tar or the dietary stilbenoid resveratrol [1]. Unlike PDE4 inhibitors (e.g., roflumilast, crisaborole) or JAK inhibitors, tapinarof simultaneously downregulates Th17/Th22 cytokines while upregulating skin barrier proteins filaggrin and loricrin, providing a dual mechanism not achievable through simple anti-inflammatory pathways [2]. Generic substitution or therapeutic interchange with other non-steroidal topicals is therefore contraindicated without rigorous comparative efficacy, safety, and durability data.

Tapinarof Quantitative Differentiation Evidence: Comparator-Controlled Performance Data


Superior Psoriasis Skin Clearance (PGA 0/1) vs. Vehicle: PSOARING 1 & 2 Phase 3 Trials

Tapinarof 1% cream once daily (QD) demonstrated statistically superior and clinically meaningful skin clearance versus vehicle in two identically designed 12-week phase 3 trials. The primary endpoint—Physician's Global Assessment (PGA) score of 0 (clear) or 1 (almost clear) with ≥2-grade improvement—was achieved by 35.4%–40.2% of tapinarof-treated patients compared with only 6.0%–6.3% for vehicle [1]. This represents an approximately 6-fold increase in the proportion of patients achieving clear or almost clear skin with tapinarof.

Psoriasis Topical Therapy Physician Global Assessment

Unique Remittive Effect Off-Therapy: ~4-Month Mean Disease-Free Interval in Psoriasis (PSOARING 3)

In the open-label extension trial PSOARING 3 (N=763), patients who achieved complete disease clearance (PGA=0) and discontinued tapinarof experienced a mean remittive effect (duration off therapy before requiring retreatment) of 130.1 days (~4.3 months) [1]. Among patients entering the trial with PGA=0, the median duration was 115 days (~3.8 months) [2]. No tachyphylaxis was observed over 52 weeks of intermittent use. This remittive property is not reported for topical corticosteroids, vitamin D analogs, calcineurin inhibitors, or PDE4 inhibitors such as roflumilast, for which continuous application is generally required to maintain response.

Psoriasis Remission Treatment-Free Interval

AhR Binding Affinity: Sub-Nanomolar Potency Superior to Resveratrol

Tapinarof activates AhR in immortalized human keratinocytes (HaCaT) with an EC50 of 0.16 nM, indicating high-affinity target engagement at sub-nanomolar concentrations [1]. In contrast, resveratrol—a structurally related stilbenoid and AhR modulator—exhibits an EC50 of approximately 2–5 μM in keratinocyte AhR activation assays, meaning tapinarof is approximately 12,500–31,000-fold more potent [2]. This large potency gap reflects tapinarof's optimized structure (4-isopropyl substitution on the stilbene core) for AhR binding, whereas resveratrol's hydroxylation pattern favors antioxidant activity over AhR agonism.

AhR Agonism Receptor Binding EC50

Broad Pediatric Labeling: Down to Age 2 Years for Atopic Dermatitis

Tapinarof is the only non-steroidal topical AhR agonist approved for atopic dermatitis (AD) in patients as young as 2 years of age, based on pooled data from the ADORING 1 and 2 phase 3 trials (N=813) [1]. At Week 8, 45.9% of tapinarof-treated patients achieved clear or almost clear skin (vIGA-AD 0/1) versus 15.9% on vehicle (P<0.0001), while EASI-75 response reached 57.4% versus 22.1% (P<0.0001) [1]. For comparison, crisaborole 2% ointment—another non-steroidal topical approved for AD down to age 3 months—achieved ISGA 0/1 rates of approximately 31–33% versus 18–25% for vehicle at Day 29 in its pivotal trials [2]. While cross-trial comparisons have limitations, tapinarof's higher absolute placebo-adjusted response magnitude and broader age range to 2 years distinguish it within the non-steroidal topical class.

Atopic Dermatitis Pediatric vIGA-AD

Network Meta-Analysis: Tapinarof Ranked First for PGA/PASI75 Efficacy Among Newer Topical Psoriasis Therapies

A 2023 Bayesian network meta-analysis of randomized controlled trials compared newer topical therapies for plaque psoriasis, including tapinarof, benvitimod, tofacitinib, ruxolitinib, roflumilast, and crisaborole [1]. Tapinarof 1% applied twice daily (BID) and once daily (QD) ranked first and second, respectively, for efficacy as measured by PGA and PASI75 response rates—placing it above roflumilast, ruxolitinib, and all other comparators [1]. The analysis also noted that tapinarof's BID regimen did not demonstrate significantly greater efficacy than QD, but was associated with a less favorable safety/tolerability profile, supporting once-daily dosing as the optimal regimen [1]. In a separate review directly comparing tapinarof and roflumilast, tapinarof was associated with more frequent but generally mild adverse effects (folliculitis ~18–24%), while roflumilast showed less frequent but more severe side effects (diarrhea, headache, insomnia) .

Psoriasis Network Meta-Analysis Comparative Efficacy

Tapinarof Application Scenarios Grounded in Differential Evidence


Formulary Adoption as First-Line Non-Steroidal Topical for Mild-to-Severe Plaque Psoriasis

Based on PSOARING 1 and 2 data demonstrating a ~6-fold PGA 0/1 response advantage over vehicle and the PSOARING 3 remittive effect of ~4 months off therapy [Section 3, Evidence Items 1 & 2], hospital and PBM formularies can justify tapinarof as a preferred non-steroidal topical agent for psoriasis. The absence of tachyphylaxis and the ability to achieve durable clearance without continuous application differentiate it from topical corticosteroids, which carry risks of skin atrophy, striae, and tachyphylaxis with prolonged use. Procurement should prioritize 1% cream formulation in multi-dose tubes for outpatient dispensing.

Pediatric Atopic Dermatitis (Age 2+): Non-Steroidal Therapeutic with Phase 3 Evidence

Tapinarof is indicated for atopic dermatitis down to age 2 years, with ADORING 1 and 2 data showing 45.9% vIGA-AD 0/1 at Week 8 (vs. 15.9% vehicle) and rapid itch improvement as early as Week 1 [Section 3, Evidence Item 4]. This makes it a compelling procurement choice for pediatric dermatology clinics and children's hospitals seeking steroid-sparing options with grade-A evidence. The ADORING 3 extension trial further confirms safety and a treatment-free interval of ~80 days after clearance in this population [1]. Formularies should note that tapinarof is approved for patients aged 2 years and older, covering the majority of the pediatric AD population.

High-Potency AhR Agonist for Preclinical Dermatological Research

For academic and industry research laboratories studying AhR-mediated skin biology, tapinarof's sub-nanomolar EC50 (0.16 nM in HaCaT cells) makes it the most potent commercially available AhR agonist suitable for in vitro mechanistic studies [Section 3, Evidence Item 3]. Its ~12,500–31,000-fold potency advantage over resveratrol allows experiments at physiologically relevant concentrations, minimizing solvent toxicity and off-target effects. Researchers should procure high-purity (>98%) tapinarof for reproducible dose-response studies investigating AhR-NRF2 signaling, skin barrier protein regulation (filaggrin, loricrin), and Th17/Th22 cytokine modulation.

Combination or Sequential Therapy with JAK Inhibitors for Refractory Atopic Dermatitis

Preclinical evidence demonstrates that tapinarof upregulates filaggrin and loricrin in an AhR-dependent manner, but this effect is partially counter-regulated by IL-24/STAT3 signaling. Knockdown of STAT3 or co-treatment with a JAK inhibitor augments tapinarof-induced barrier protein expression [1]. This mechanistic rationale—supported by in vitro data [Section 3, Evidence Items 3 & 5 context]—positions tapinarof as a rational partner for JAK inhibitor-based regimens in refractory AD. Procurement teams evaluating topical JAK inhibitors (e.g., ruxolitinib cream) should consider tapinarof as a complementary, non-immunosuppressive agent that addresses the skin barrier defect component of AD pathogenesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tapinarof

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.